1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole
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Overview
Description
Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazoles are a key component of important biological molecules. For instance, the amino acid histidine, which is crucial in the catalytic functions of enzymes, has an imidazole side chain .
Synthesis Analysis
Imidazoles can be synthesized using several methods. One of the most common methods is the Debus-Radziszewski imidazole synthesis, where aldehydes are condensed with ammonium and alpha-haloketones to yield substituted imidazoles .Molecular Structure Analysis
The imidazole ring is aromatic and follows Hückel’s rule of 4n+2 π electrons, contributing to its stability . The nitrogen atoms in the ring can act as a base, accepting protons and forming salts .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions, including N-alkylation and N-arylation, which involve the addition of alkyl or aryl groups to the nitrogen atom in the imidazole ring .Physical and Chemical Properties Analysis
Imidazoles are generally stable compounds. They are often solids at room temperature and are soluble in water . The physical and chemical properties of a specific imidazole derivative, like “1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole”, would depend on the nature and position of its substituent groups.Scientific Research Applications
Synthesis and Biological Activity
Research on imidazole derivatives, such as the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines, reveals their potential as antiulcer agents. Although not directly mentioning "1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole," these studies highlight the broader chemical family's relevance in drug discovery. The compounds synthesized demonstrated cytoprotective properties, showcasing the therapeutic potential of imidazole derivatives Starrett, Montzka, Crosswell, & Cavanagh, 1989.
Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition efficacy. In a study on the effect of different functional groups on the corrosion inhibition of mild steel, imidazole derivatives demonstrated significant potential, suggesting that similar compounds like "this compound" could find applications in protecting metals against corrosion Prashanth et al., 2021.
Synthesis and Chemical Properties
The synthesis of imidazole derivatives and their reactions offer insights into their chemical properties and potential applications in creating heterocyclic systems. Studies on the synthesis and reactions of 1,2-bis(trimethylsilyl)imines demonstrate the versatility of imidazole compounds in organic synthesis, suggesting a wide range of possible applications for "this compound" in the synthesis of complex molecules Buchwald & Rühlmann, 1979.
Antimicrobial and Cytotoxic Activities
Novel symmetrically and nonsymmetrically substituted N-heterocyclic carbene–silver acetate complexes have been synthesized and evaluated for their antimicrobial and cytotoxic activities. While this research does not directly address "this compound," it underscores the potential of imidazole-based compounds in developing new antimicrobial and anticancer agents Patil, Dietrich, Deally, Gleeson, Müller‐Bunz, Paradisi, & Tacke, 2010.
Mechanism of Action
Target of action
Benzimidazoles and imidazoles often interact with biological targets such as enzymes, receptors, and proteins. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of action
The interaction of these compounds with their targets can lead to changes in the function of the target, which can result in a therapeutic effect. For example, some benzimidazoles are known to inhibit certain enzymes, preventing them from carrying out their normal function .
Biochemical pathways
Benzimidazoles and imidazoles can affect various biochemical pathways depending on their specific targets. For example, if the compound inhibits an enzyme, it could disrupt a metabolic pathway in which that enzyme plays a crucial role .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazoles and imidazoles can vary widely depending on their specific structures. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of these compounds can range from changes in enzyme activity to alterations in cell signaling pathways. The specific effects would depend on the compound’s target and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzimidazoles and imidazoles .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-20-11-16-18-14-7-2-3-8-15(14)19(16)10-12-5-4-6-13(17)9-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQMELBNPUUNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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